molecular formula C6H8F2N2O2 B126370 3-(1,1-Difluoroethyl)piperazine-2,5-dione CAS No. 140647-73-0

3-(1,1-Difluoroethyl)piperazine-2,5-dione

Cat. No.: B126370
CAS No.: 140647-73-0
M. Wt: 178.14 g/mol
InChI Key: VKDVNQOMDVGUEX-UHFFFAOYSA-N
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Description

3-(1,1-Difluoroethyl)piperazine-2,5-dione is a chemical compound with the molecular formula C6H8F2N2O2 It belongs to the class of piperazine-2,5-diones, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Difluoroethyl)piperazine-2,5-dione can be achieved through a post-Ugi cascade reaction. This method involves the use of alkynyls as inputs to induce new carbon-carbon bonds during the construction of heterocycles. The reaction typically occurs at room temperature in the presence of sodium hydride (NaH) and involves the formation of a piperazine-2,5-dione core through alkyne and amide groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoroethyl)piperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.

Scientific Research Applications

3-(1,1-Difluoroethyl)piperazine-2,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1,1-Difluoroethyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of certain cancer cell lines by inducing apoptosis (programmed cell death). It achieves this by interacting with cellular proteins and enzymes involved in the regulation of cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)piperazine
  • 1-(3-Trifluoromethylphenyl)piperazine
  • Tryptamine-piperazine-2,5-dione conjugates

Uniqueness

3-(1,1-Difluoroethyl)piperazine-2,5-dione is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine-2,5-dione derivatives and contributes to its specific interactions with molecular targets.

Properties

IUPAC Name

3-(1,1-difluoroethyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N2O2/c1-6(7,8)4-5(12)9-2-3(11)10-4/h4H,2H2,1H3,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDVNQOMDVGUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NCC(=O)N1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577682
Record name 3-(1,1-Difluoroethyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140647-73-0
Record name 3-(1,1-Difluoroethyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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